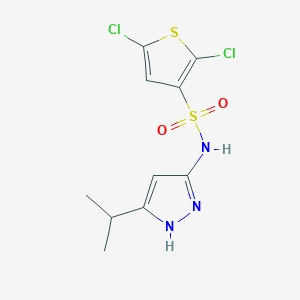
2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides It is characterized by the presence of a thiophene ring substituted with chlorine atoms and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a suitable diketone under acidic or basic conditions.
Chlorination of Thiophene: The thiophene ring is chlorinated using chlorine gas or a chlorinating agent such as sulfuryl chloride.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the chlorinated thiophene with a sulfonamide precursor under appropriate conditions, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activities.
Materials Science: The compound is studied for its potential use in the development of new materials with specific electronic or optical properties.
Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.
Industrial Chemistry: The compound serves as a precursor for the synthesis of more complex molecules used in various industrial applications.
Mécanisme D'action
The mechanism of action of 2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-dichloro-N-(2-methylphenyl)thiophene-3-sulfonamide
- 2,5-dichloro-N-(4-methylphenyl)thiophene-3-sulfonamide
- 2,5-dichloro-N-(2-ethylphenyl)thiophene-3-sulfonamide
Uniqueness
2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Propriétés
IUPAC Name |
2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N3O2S2/c1-5(2)6-3-9(14-13-6)15-19(16,17)7-4-8(11)18-10(7)12/h3-5H,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOABIXSROMXEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)NS(=O)(=O)C2=C(SC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
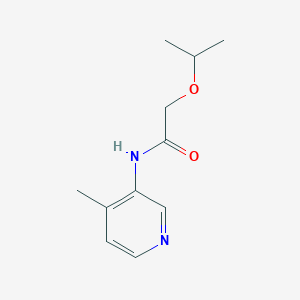
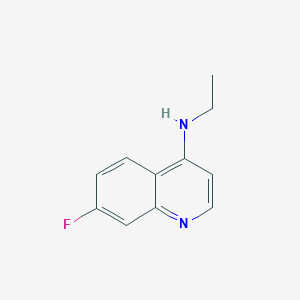
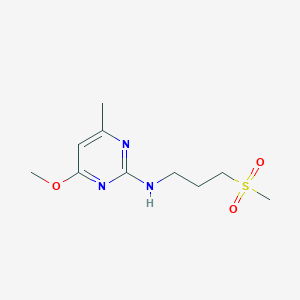
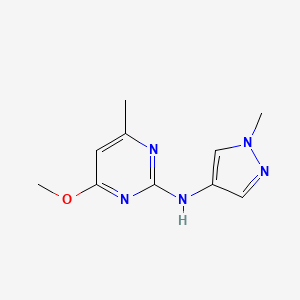
![N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B6642401.png)
![1,4-Difluoro-2-[(sulfamoylamino)methyl]benzene](/img/structure/B6642405.png)
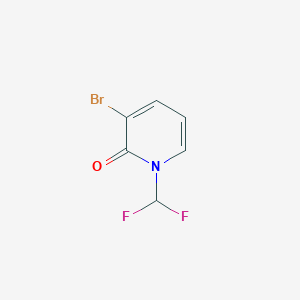
![N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)propanamide](/img/structure/B6642413.png)
![3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6642426.png)
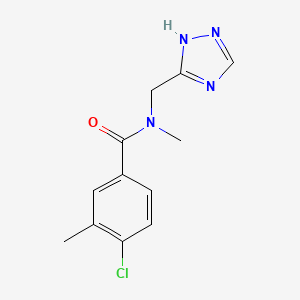
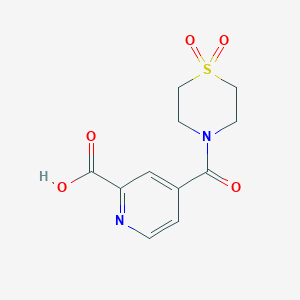
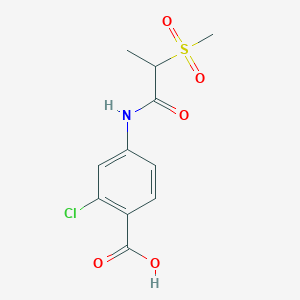
![N-[(5-chloroquinolin-8-yl)methyl]-2-methylsulfonylethanamine](/img/structure/B6642450.png)
![3-[(5-Bromopyrimidin-4-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6642453.png)
